Azoxystrobin is a methoxyacrylate analog and a strobilurin fungicide.
Azoxystrobin (brand name Amistar, Syngenta) is a fungicide commonly used in agriculture. Azoxystrobin possesses the broadest spectrum of activity of all known antifungals. The substance is used as an active agent protecting plants and fruit/vegetables from fungal diseases. Azoxystrobin binds very tightly to the Qo site of Complex III of the mitochondrial electron transport chain, thereby ultimately preventing the generation of ATP. Azoxystrobin is widely used in farming, particularly in wheat farming.
Azoxystrobin
CAS No.: 131860-33-8
Cat. No.: VC0520344
Molecular Formula: C22H17N3O5
Molecular Weight: 403.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131860-33-8 |
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Molecular Formula | C22H17N3O5 |
Molecular Weight | 403.4 g/mol |
IUPAC Name | methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
Standard InChI | InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+ |
Standard InChI Key | WFDXOXNFNRHQEC-GHRIWEEISA-N |
Isomeric SMILES | CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC |
SMILES | COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Canonical SMILES | COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Appearance | Solid powder |
Colorform | White crystalline solid Powdery |
Melting Point | 116 °C MP: 114-116 °C /Technical/ |
Introduction
Physicochemical Properties
Azoxystrobin’s physicochemical characteristics underpin its environmental behavior and agricultural utility:
Its low water solubility and moderate soil adsorption suggest variable mobility, with higher leaching potential in coarse-textured soils . Photodegradation half-lives in water and soil are 11–17 days and 11 days, respectively, while aerobic soil metabolism yields a half-life of 54–164 days .
Mechanism of Action and Fungicidal Activity
Azoxystrobin binds to the Qo site of cytochrome bc₁, blocking electron transfer between cytochrome b and c₁, thereby halting ATP production . This unique mode of action prevents cross-resistance with benzimidazoles, DMIs, and phenylamides, making it critical for resistance management . Field trials demonstrate efficacy against wheat take-all (Gaeumannomyces graminis), reducing disease severity by >50% in four of six experiments . Applications at 250 g ai/ha during stem extension or flag leaf emergence enhanced yields by 8–15%, though effects varied with row spacing and soil type .
Metabolic Pathways and Environmental Fate
Plant and Animal Metabolism
In plants, azoxystrobin undergoes hydroxylation, conjugation, and oxidation, forming metabolites such as azoxystrobin-acid (M1) and 2-cyanophenoxy-pyrimidine (M2) . Rodent studies show rapid absorption (90% within 48 hours) and excretion via urine (70–80%) and feces (10–20%), with residues in liver (0.007–0.02 mg/kg) and kidney (0.002–0.008 mg/kg) . In hens, 14C-labeled azoxystrobin accumulated in eggs at 0.01–0.02 mg/kg, primarily as parent compound .
Soil and Aquatic Degradation
Aerobic soil metabolism produces degradation product B (7–21% of total applied radioactivity), while anaerobic conditions accelerate breakdown (half-life: 2 days in water, 50–56 days in waterlogged soil) . Photolysis contributes significantly to field dissipation, with 14C-azoxystrobin generating CO₂ (16–28% over 120 days) .
Toxicological Profile
Acute and Chronic Toxicity
Azoxystrobin exhibits low acute toxicity:
Chronic exposure in rats (2-year study) revealed bile duct hyperplasia at ≥34 mg/kg bw/day, establishing a NOAEL of 18.2 mg/kg bw/day . The ADI is 0–0.2 mg/kg bw, with no acute reference dose (ARfD) required due to absence of single-dose toxicity .
Developmental and Neurotoxic Effects
Mouse cortical neurons exposed to 10 μM azoxystrobin showed 50% cytotoxicity, linked to oxidative stress and mitochondrial dysfunction . In utero studies in mice demonstrated placental transfer, with fetal brain concentrations reaching 12% of maternal levels . Human biomonitoring detected azoxystrobin-acid in 100% of pregnant women (median: 0.10 ng/mL) and 70% of children (median: 0.07 ng/mL), suggesting chronic exposure risks .
Agricultural Applications and Resistance Management
Registered in 1997 (EPA PC Code: 128810), azoxystrobin is applied to cereals, grapes, and turfgrass at 50–250 g ai/ha . Key uses include:
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Grapes: Suppression of Plasmopara viticola and Botrytis cinerea .
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Turfgrass: Management of brown patch (Rhizoctonia solani) and pythium blight .
Resistance mitigation strategies involve rotating with multisite inhibitors (e.g., chlorothalonil) and limiting annual applications to two cycles .
Regulatory Status and Human Health Advisories
Global registrations mandate groundwater advisories due to degradate mobility . The U.S. EPA classifies azoxystrobin as a "Reduced Risk" pesticide but notes potential aquatic risks for small herbivores (LOC exceedances: 1.2–2.5x) . The EU MRLs range from 0.01 mg/kg (berries) to 15 mg/kg (hops), reflecting crop-specific residue patterns .
Emerging Research and Unresolved Questions
Recent studies highlight unresolved concerns:
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Oocyte Toxicity: Azoxystrobin impairs murine oocyte maturation via spindle defects (50% abnormality at 20 μM) and oxidative stress, reversible with melatonin .
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Chronic Exposure: Longitudinal data in children show 10% with persistent azoxystrobin-acid levels >1 ng/mL, warranting neurodevelopmental studies .
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